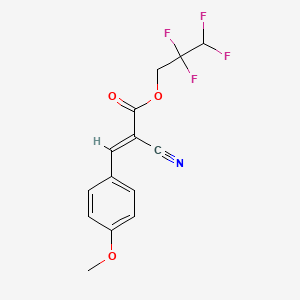![molecular formula C23H25N3O5S B14919229 ethyl (2Z)-2-{amino[(phenylcarbonyl)amino]methylidene}-4-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-3-oxobutanoate](/img/structure/B14919229.png)
ethyl (2Z)-2-{amino[(phenylcarbonyl)amino]methylidene}-4-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL (Z)-3-AMINO-3-(BENZOYLAMINO)-2-(2-{[2-OXO-2-(4-TOLUIDINO)ETHYL]SULFANYL}ACETYL)-2-PROPENOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including amino, benzoylamino, and thioester groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (Z)-3-AMINO-3-(BENZOYLAMINO)-2-(2-{[2-OXO-2-(4-TOLUIDINO)ETHYL]SULFANYL}ACETYL)-2-PROPENOATE typically involves multi-step organic reactions. The process may include:
Formation of the Amino Group: Introduction of the amino group through amination reactions.
Benzoylation: Addition of the benzoyl group via benzoylation reactions.
Thioester Formation: Incorporation of the thioester group through esterification reactions.
Final Assembly: Coupling of the intermediate compounds under specific reaction conditions, such as controlled temperature and pH, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield, purity, and cost-effectiveness, ensuring consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
ETHYL (Z)-3-AMINO-3-(BENZOYLAMINO)-2-(2-{[2-OXO-2-(4-TOLUIDINO)ETHYL]SULFANYL}ACETYL)-2-PROPENOATE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other groups.
Hydrolysis: Breakdown of the compound in the presence of water.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acids or bases for hydrolysis. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL (Z)-3-AMINO-3-(BENZOYLAMINO)-2-(2-{[2-OXO-2-(4-TOLUIDINO)ETHYL]SULFANYL}ACETYL)-2-PROPENOATE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
Gene Expression: Influencing gene expression through epigenetic mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ETHYL (Z)-3-AMINO-3-(BENZOYLAMINO)-2-(2-{[2-OXO-2-(4-TOLUIDINO)ETHYL]SULFANYL}ACETYL)-2-PROPENOATE include:
- ETHYL (Z)-3-AMINO-3-(BENZOYLAMINO)-2-(2-{[2-OXO-2-(4-METHYLANILINO)ETHYL]SULFANYL}ACETYL)-2-PROPENOATE
- ETHYL (Z)-3-AMINO-3-(BENZOYLAMINO)-2-(2-{[2-OXO-2-(4-ANILINO)ETHYL]SULFANYL}ACETYL)-2-PROPENOATE
Uniqueness
The uniqueness of ETHYL (Z)-3-AMINO-3-(BENZOYLAMINO)-2-(2-{[2-OXO-2-(4-TOLUIDINO)ETHYL]SULFANYL}ACETYL)-2-PROPENOATE lies in its specific functional groups and their arrangement, which confer distinct chemical properties and reactivity compared to similar compounds.
Properties
Molecular Formula |
C23H25N3O5S |
|---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
ethyl (Z)-2-(N'-benzoylcarbamimidoyl)-3-hydroxy-4-[2-(4-methylanilino)-2-oxoethyl]sulfanylbut-2-enoate |
InChI |
InChI=1S/C23H25N3O5S/c1-3-31-23(30)20(21(24)26-22(29)16-7-5-4-6-8-16)18(27)13-32-14-19(28)25-17-11-9-15(2)10-12-17/h4-12,27H,3,13-14H2,1-2H3,(H,25,28)(H2,24,26,29)/b20-18- |
InChI Key |
AKFDTGZVPRPZCQ-ZZEZOPTASA-N |
Isomeric SMILES |
CCOC(=O)/C(=C(/CSCC(=O)NC1=CC=C(C=C1)C)\O)/C(=NC(=O)C2=CC=CC=C2)N |
Canonical SMILES |
CCOC(=O)C(=C(CSCC(=O)NC1=CC=C(C=C1)C)O)C(=NC(=O)C2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-fluoro-N'-{(3Z)-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide](/img/structure/B14919152.png)

![(1Z)-1-{(2E)-[(1-methyl-1H-imidazol-2-yl)methylidene]hydrazinylidene}-1,2-dihydrophthalazine](/img/structure/B14919159.png)
![1,3-dimethyl-8-[(2-thienylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14919160.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-[1-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)ethylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14919163.png)
![Methyl 2-[4-[(cyclopropanecarbonylamino)carbamothioylamino]phenyl]acetate](/img/structure/B14919169.png)

![N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]-2-[(3,4,5-triethoxyphenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B14919178.png)
![N-(4,5-dimethyl-3-{[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]carbonyl}thiophen-2-yl)benzamide](/img/structure/B14919186.png)
![7-(2-Chloropropanoyl)-2-(4-methoxyphenyl)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(1H)-one](/img/structure/B14919198.png)
![3-Bromo-1-{[(3-chlorophenyl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL](/img/structure/B14919205.png)
![2-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B14919206.png)
![4-chloro-1-methyl-N-[1-(propan-2-yl)piperidin-4-yl]-1H-pyrazole-5-carboxamide](/img/structure/B14919209.png)
![1-({3-[(Thiophen-2-ylcarbonyl)oxy]naphthalen-1-yl}methyl)naphthalen-2-yl thiophene-2-carboxylate](/img/structure/B14919213.png)
